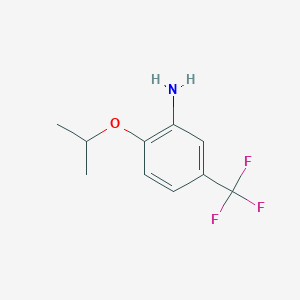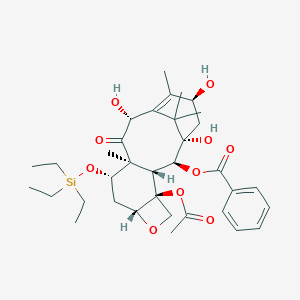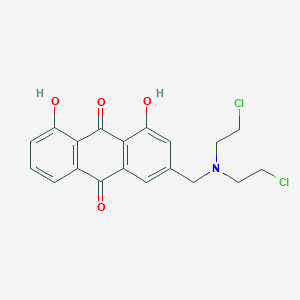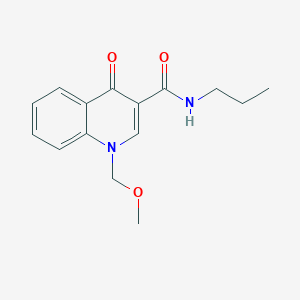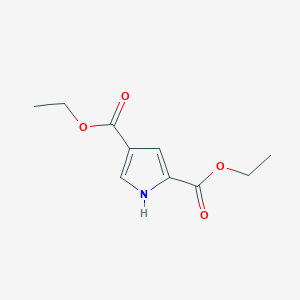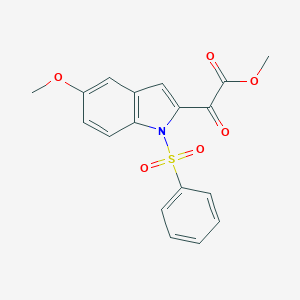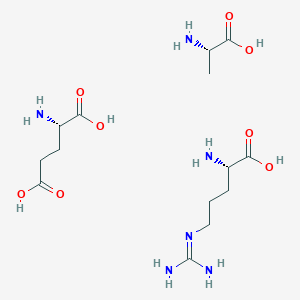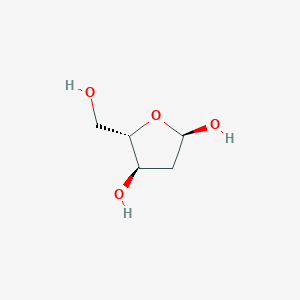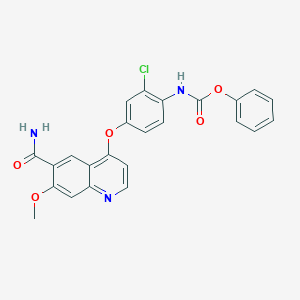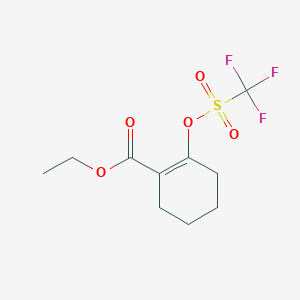
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate often involves the strategic use of sulfonyl and trifluoromethyl groups to induce desired reactivity and selectivity. For instance, Ethyl glyoxylate N-tosylhydrazone acts as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions, highlighting the synthetic versatility of sulfonyl-containing compounds (Fernández et al., 2014). Similarly, 2-(1,3-Dioxan-2-yl)ethylsulfonyl group showcases as a new protecting and activating group for amine synthesis, indicating the role of sulfonyl groups in facilitating complex organic transformations (Sakamoto et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds containing the trifluoromethyl sulfonyl moiety, such as Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate, is crucial for their chemical behavior. The trifluoromethyl group imparts unique electronic effects due to its electronegativity, affecting the compound's reactivity and stability. The sulfonyl group, on the other hand, is a versatile functional group that influences the molecular geometry and electronic distribution, enhancing the compound's reactivity towards nucleophilic substitutions and other reactions.
Chemical Reactions and Properties
The chemical reactivity of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate is influenced by its functional groups. Compounds with trifluoromethyl sulfonyl groups are known for participating in 1,3-dipolar cycloaddition reactions, offering a pathway to trifluoromethylated syn-3-amino alcohols with high regio- and stereo-selectivity, showcasing the compound's utility in synthesizing complex organic molecules (Tsuge et al., 1995).
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Polymer Electrolytes
- Application : 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide (EMIMTFSI) is used as a plasticizer on zinc-ion conducting polymer blend electrolyte system .
- Methods : The freshly-prepared thin films of [PEO (90 wt%)/PVdF (10 wt%)]-15 wt% Zn (CF 3 SO 3) 2 ) + x wt% EMIMTFSI, where x = 1, 3, 5, 7, and 10 wt% were characterized by means of X-ray diffraction (XRD), Fourier transformed infrared (FTIR), scanning electron microscopy (SEM), differential scanning calorimetry (DSC) and impedance analysis techniques .
- Results : The highest ionic conductivity realized in the case of the typical gel polymer electrolyte system, [PEO/PVdF-Zn (CF 3 SO 3) 2 + 7 wt% EMIMTFSI] is found to be 1.63 × 10 −4 S cm −1 at room temperature .
3. Radical Trifluoromethylation
- Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
4. Radical Trifluoromethylation
Safety And Hazards
This compound is classified as a hazard under the GHS07 classification . It has hazard statements H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)cyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIUHGUFSGOXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327873 | |
| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate | |
CAS RN |
122135-83-5 | |
| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122135-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



